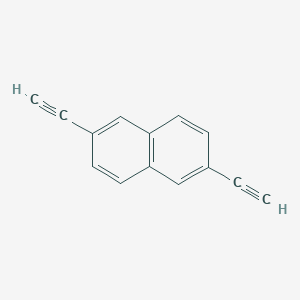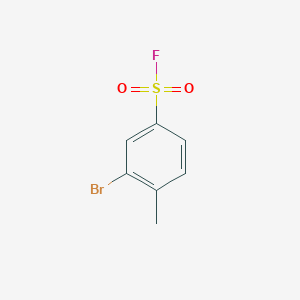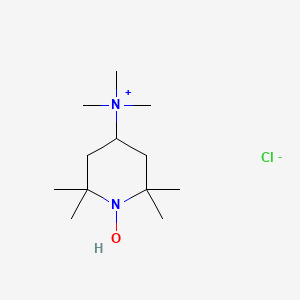
2,6-Diethynylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diethynylnaphthalene is an organic compound with the molecular formula C14H8 It is a derivative of naphthalene, characterized by the presence of ethynyl groups at the 2 and 6 positions on the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diethynylnaphthalene typically involves the ethynylation of naphthalene derivatives. One common method is the palladium-catalyzed cross-coupling reaction, where 2,6-dibromonaphthalene reacts with terminal alkynes in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Diethynylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene derivatives with functional groups such as carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl groups to ethyl groups, resulting in different naphthalene derivatives.
Substitution: The ethynyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical for reducing ethynyl groups.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the naphthalene ring.
Major Products Formed:
Oxidation: Naphthalene-2,6-dicarboxylic acid.
Reduction: 2,6-Diethyl naphthalene.
Substitution: 2,6-Dihalonaphthalene derivatives.
Aplicaciones Científicas De Investigación
2,6-Diethynylnaphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers. Its unique structure makes it valuable in the study of conjugated systems and electronic properties.
Biology: The compound can be used in the development of fluorescent probes and sensors for biological imaging and detection.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The mechanism by which 2,6-Diethynylnaphthalene exerts its effects depends on the specific reactions it undergoes. In oxidation reactions, the ethynyl groups are converted to carboxylic acids through a series of intermediate steps involving free radicals and transition metal catalysts. The molecular targets and pathways involved include the activation of oxygen species and the formation of reactive intermediates that facilitate the oxidation process .
Comparación Con Compuestos Similares
2,6-Dimethylnaphthalene: Similar in structure but with methyl groups instead of ethynyl groups.
2,6-Dihydroxynaphthalene: Contains hydroxyl groups at the 2 and 6 positions.
2,6-Dicarboxynaphthalene: Features carboxylic acid groups at the 2 and 6 positions.
Uniqueness: 2,6-Diethynylnaphthalene is unique due to the presence of ethynyl groups, which impart distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of conjugated polymers and materials with specific electronic characteristics .
Propiedades
Número CAS |
507276-82-6 |
|---|---|
Fórmula molecular |
C14H8 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
2,6-diethynylnaphthalene |
InChI |
InChI=1S/C14H8/c1-3-11-5-7-14-10-12(4-2)6-8-13(14)9-11/h1-2,5-10H |
Clave InChI |
DAWMSTQJPPKMKM-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC2=C(C=C1)C=C(C=C2)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B12504560.png)
![2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B12504584.png)
![4-Isopropyl-2-[1-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12504586.png)
![2-(3,5-dimethylpiperidin-1-yl)-4-hydroxy-5-(2-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12504596.png)

![1-{N-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)glycyl}piperidine-4-carboxamide](/img/structure/B12504611.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12504613.png)
![4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12504631.png)
![6-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12504632.png)
![6-[(Benzyloxy)methyl]-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid](/img/structure/B12504636.png)

![N-(4-fluorophenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12504646.png)
![(3R,5S,7s)-4-(dimethylamino)tricyclo[3.3.1.1~3,7~]dec-1-yl diphenylacetate](/img/structure/B12504654.png)
